Cas no 64193-72-2 (Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]-)
64193-72-2 structure
Product Name:Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]-
CAS No:64193-72-2
MF:C17H20N4O2
MW:312.366303443909
CID:424767
PubChem ID:71380323
Update Time:2025-04-19
Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]-
- N,N-diethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline
- DTXSID40802843
- N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline
- 64193-72-2
-
- Inchi: 1S/C17H20N4O2/c1-4-20(5-2)15-8-6-14(7-9-15)18-19-17-11-10-16(21(22)23)12-13(17)3/h6-12H,4-5H2,1-3H3/b19-18+
- InChI Key: JLJDNCQJRHSTOS-VHEBQXMUSA-N
- SMILES: [O-][N+](C1C=CC(=C(C)C=1)/N=N/C1C=CC(=CC=1)N(CC)CC)=O
Computed Properties
- Exact Mass: 312.1588
- Monoisotopic Mass: 312.15862589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 73.8Ų
Experimental Properties
- PSA: 71.1
Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]- Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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